molecular formula C13H12N6O3 B2384643 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 2034413-08-4

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

Cat. No. B2384643
CAS RN: 2034413-08-4
M. Wt: 300.278
InChI Key: TXCIPNBDEGUSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic and CNS depressant activity . They inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture and the activity is attributed to inhibition of dihydrofolate reductase (DHFR), mTOR kinase inhibitors and cytotoxic agents .


Synthesis Analysis

The synthesis of similar compounds involves a reaction with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . The structures of the newly synthesized compounds were confirmed by spectral data and elemental analysis .


Molecular Structure Analysis

The chemical structure of similar compounds was confirmed on the basis of analytical and spectral data . The IR spectra showed the absence of the cyano and amino groups .


Chemical Reactions Analysis

The reaction of similar compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours afforded scaffolds .


Physical And Chemical Properties Analysis

The 13C NMR spectra of similar compounds exhibited characteristic signals in the δ = 161.0–163.0 and 192.0–195.0 ppm region associated with the carbonyl carbons of the amide and ketone moieties . There is a suitable disposition for hydrogen bonding between the carbonyl group and the phenolic hydroxyl, with the latter resonating at δ = 10.20–10.50 ppm in the 1H NMR spectra .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with pyrazolopyrimidine derivatives, similar in structure to the given chemical, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For example, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for 5-lipoxygenase inhibition, which is a key enzyme in the inflammatory response (Rahmouni et al., 2016).

DNA Binding and Gene Expression Control

Compounds containing N-methyl imidazole and N-methyl pyrrole, which are part of the molecule , have been investigated for their ability to target specific DNA sequences. These compounds, known as polyamides, can bind to the minor groove of DNA and control gene expression, potentially offering therapeutic strategies for diseases like cancer (Chavda et al., 2010).

Antimicrobial Agents

Similar structural motifs have been explored for their antimicrobial properties. For instance, new pyrazole and antibacterial pyrazolopyrimidine derivatives have been synthesized and characterized, showing significant antimicrobial activity (Rahmouni et al., 2014). This suggests that compounds with related structures could be potent antimicrobial agents.

Enzymatic Activity Modulation

Compounds with pyrazolopyrimidinyl keto-esters, which share structural features with the molecule , have been shown to affect enzymatic activity. Specifically, these compounds have been found to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose into glucose (Abd & Awas, 2008). This indicates potential applications in biotechnology and biofuel production.

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, related in structural complexity to the compound , have been synthesized and investigated as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting a potential for gastrointestinal protective applications (Starrett et al., 1989).

Safety And Hazards

Similar compounds showed excellent anti-microbial activities against all the tested bacteria and fungi compared to the reference drugs . Furthermore, they exhibited a high safety profile in cytotoxicity tests .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c20-11(9-6-14-7-17-9)16-4-5-19-12(21)8-2-1-3-15-10(8)18-13(19)22/h1-3,6-7H,4-5H2,(H,14,17)(H,16,20)(H,15,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIPNBDEGUSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CN=CN3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.